molecular formula C20H23N3OS B2834839 N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide CAS No. 876871-43-1

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

货号: B2834839
CAS 编号: 876871-43-1
分子量: 353.48
InChI 键: ADQRKYUCAOFPJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a quinoline core, a structure prevalent in compounds with documented pharmacological activity. For instance, similar quinoline-based molecules have been identified as inhibitors of targets like ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2), suggesting potential pathways for investigating enzyme function . The molecular design incorporates a thioether-linked acetamide chain terminating in a 1-cyanocyclohexyl group. This cyanocyclohexyl motif is a recurring structural element in various research compounds, including those explored for their biological properties . The specific 4,8-dimethylquinoline substitution pattern may influence the compound's physicochemical properties and target binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. Primary Research Applications: • Serves as a key intermediate in organic synthesis and medicinal chemistry campaigns. • Used as a chemical building block for the development of novel quinoline and acetamide derivatives . • A candidate for high-throughput screening libraries to identify new bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-7-6-8-16-15(2)11-18(22-19(14)16)25-12-17(24)23-20(13-21)9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQRKYUCAOFPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Table 1: Comparative Analysis of Selected Analogs

Compound ID N-Substituent Aryl Substituents CB1 Ki (nM) TSPO Ki (nM) Selectivity Lipophilicity (LogP) Notes
Target Compound 1-cyanocyclohexyl 4,8-dimethylquinolin-2-yl 15.7 >100 CB1-selective Moderate High metabolic stability
9m 4-cyanotetrahydropyran 2-bromophenyl, 4-methoxyphenyl 62 29 TSPO-selective Lower Reduced lipophilicity, dual affinity
9n 1-cyanocyclohexyl 2-bromophenyl, 4-methoxyphenyl 15.7 29 Moderate CB1 bias Moderate High CB1 affinity, TSPO cross-reactivity

Key Findings

Impact of N-Substituents: The 1-cyanocyclohexyl group (as in the target compound and 9n) confers higher CB1 affinity (Ki = 15.7 nM) compared to the 4-cyanotetrahydropyran analog 9m (Ki = 62 nM) . CB1 Ki = 62 nM) .

Role of Aryl Substituents: The 4,8-dimethylquinolin-2-yl group in the target compound enhances CB1 selectivity (TSPO Ki >100 nM) compared to 9n, which retains TSPO affinity (Ki = 29 nM) due to its bromophenyl and methoxyphenyl groups . Methoxy and bromo substituents on aryl rings increase steric bulk and electronic effects, modulating receptor interactions and cross-reactivity .

Metabolic Stability: The cyanocyclohexyl group improves resistance to oxidative metabolism compared to non-cyanated analogs, critical for in vivo PET tracer longevity .

Selectivity Trends: Minor structural changes (e.g., N-substituent cyclization, aryl substitution) can switch selectivity between CB1 and TSPO. For example, 9m’s tetrahydropyran group shifts preference to TSPO, while the target compound’s dimethylquinoline group enhances CB1 specificity .

Implications for Drug Design

The study highlights the delicate balance between substituent-driven affinity and selectivity. For CNS-targeted PET ligands, reduced lipophilicity (as in 9m) must be weighed against receptor specificity. The target compound’s design optimizes metabolic stability and CB1 selectivity, making it a superior candidate for neuroimaging compared to dual-affinity analogs like 9n .

常见问题

Q. What are the primary synthetic strategies for N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential substitution and coupling reactions. Key steps include:

  • Substitution reactions using bases (e.g., K2_2CO3_3) to activate sulfanyl groups.
  • Amide bond formation via coupling agents (e.g., HATU or EDCI) to link the cyanocyclohexyl and quinolinyl moieties. Optimization focuses on temperature (often 60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to maximize yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural elucidation relies on:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and integration ratios.
  • IR spectroscopy : For identifying functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves:

  • In vitro assays : Antimicrobial activity tested against Gram-positive/negative bacteria (MIC values) and antifungal activity via broth microdilution.
  • Cytotoxicity studies : Using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays. Positive controls (e.g., doxorubicin) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

Systematic optimization strategies include:

  • Design of Experiments (DOE) : To evaluate interactions between temperature, catalyst loading, and solvent polarity.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) for Suzuki-like couplings.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should contradictory reports about the compound’s bioactivity be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Purity differences : Validate compound integrity using HPLC and elemental analysis.
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores. Meta-analyses of dose-response curves and replicate studies are recommended .

Q. What computational methods are suitable for studying its mechanism of action?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Relate substituent effects (e.g., methyl groups on quinoline) to bioactivity trends. Experimental validation via SPR or ITC binding assays is critical .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Vary the cyclohexyl cyanide or quinolinyl methyl groups.
  • Bioisosteric replacement : Substitute sulfanyl with sulfonyl or amine groups.
  • Fragment-based design : Screen truncated analogs to identify minimal pharmacophores. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Q. How can researchers address the compound’s instability in aqueous buffers?

  • Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance solubility.
  • pH stabilization : Prepare citrate (pH 4.5) or phosphate (pH 7.4) buffered solutions.
  • Degradation analysis : Monitor stability via LC-MS under accelerated conditions (40°C, 75% RH) to identify hydrolytic byproducts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。